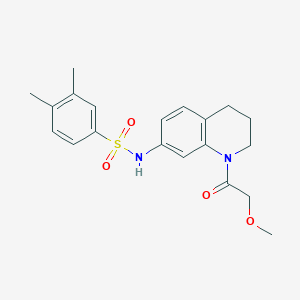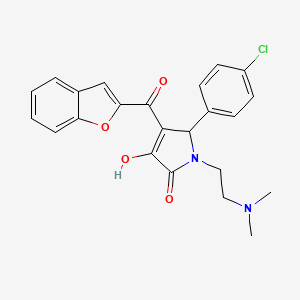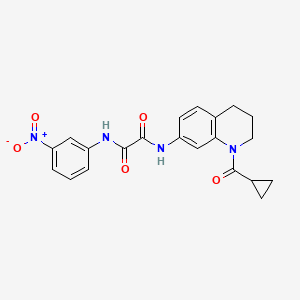
N-(1-(2-甲氧基乙酰基)-1,2,3,4-四氢喹啉-7-基)-3,4-二甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide is a complex organic molecule with unique chemical properties. This compound integrates a tetrahydroquinoline core with methoxyacetyl and dimethylbenzenesulfonamide moieties, making it a subject of interest in various chemical and biomedical research fields.
科学研究应用
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide has numerous applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Serves as a probe in biochemical assays to study enzyme interactions.
Medicine: : Investigated for its potential use in drug design and development, particularly as an enzyme inhibitor.
Industry: : Utilized in the synthesis of advanced materials, including polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide involves multiple steps:
Formation of Tetrahydroquinoline Core: : The quinoline core is usually synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxyacetyl Group: : The methoxyacetyl group can be introduced through acylation reactions using methoxyacetyl chloride in the presence of a base, such as pyridine or triethylamine.
Sulfonamide Formation: : The dimethylbenzenesulfonamide moiety is added via sulfonylation using 3,4-dimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
In industrial settings, this compound is prepared in large-scale reactors, emphasizing cost-efficiency and safety. Continuous flow reactors may be utilized to improve reaction control and yield while reducing waste.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: : The carbonyl groups in the molecule are susceptible to reduction reactions, forming alcohols.
Substitution: : The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Sodium methoxide, anhydrous aluminum chloride.
Major Products Formed
Oxidation: : Quinoline derivatives.
Reduction: : Corresponding alcohols.
Substitution: : Various substituted tetrahydroquinoline derivatives.
作用机制
The compound exerts its effects primarily by interacting with specific molecular targets:
Molecular Targets: : Enzymes such as kinases, proteases, and others involved in critical biochemical pathways.
Pathways: : It can modulate signaling pathways by inhibiting or activating enzymes, leading to alterations in cellular functions.
相似化合物的比较
Similar Compounds
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: : Lacks the dimethyl groups on the benzenesulfonamide moiety.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzenesulfonamide: : Differs in the structure of the core, featuring an isoquinoline ring instead of a quinoline ring.
Unique Features
The presence of both the methoxyacetyl group and the dimethylbenzenesulfonamide moiety in N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide distinguishes it from other compounds. These functional groups contribute to its unique reactivity and interaction with biological targets, making it a versatile tool in research and industry.
属性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-6-9-18(11-15(14)2)27(24,25)21-17-8-7-16-5-4-10-22(19(16)12-17)20(23)13-26-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHGMLLJQHBQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[2-(2-ETHYLPIPERIDINO)-2-OXOETHYL]SULFANYL}-3-PHENETHYL[1]BENZOTHIENO[3,2-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2539200.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2539202.png)
![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2539205.png)


![methyl 2-({5-[(2,6-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2539209.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2539210.png)

![(E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide](/img/structure/B2539212.png)
![N-(3,5-dimethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2539213.png)

![Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2539218.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide](/img/structure/B2539219.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B2539220.png)
